molecular formula C17H19N5Na2O6S B056161 NITRO-PAPS DISODIUM SALT CAS No. 115408-94-1

NITRO-PAPS DISODIUM SALT

Cat. No.: B056161
CAS No.: 115408-94-1
M. Wt: 467.4 g/mol
InChI Key: YGNYDGHRNNUMAZ-UHFFFAOYSA-L
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Description

D-Trehalose dihydrate is a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It is widely found in nature, particularly in fungi, bacteria, plants, and invertebrates. This compound is known for its remarkable ability to protect biological structures under stress conditions such as dehydration, heat, and cold .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Trehalose dihydrate can be synthesized through enzymatic methods involving trehalose synthase or trehalose phosphorylase. The enzymatic conversion of maltose to trehalose using trehalose synthase is one common method. Another method involves the use of trehalose phosphorylase, which catalyzes the formation of trehalose from glucose-1-phosphate and glucose .

Industrial Production Methods: Industrial production of D-Trehalose dihydrate typically involves the fermentation of starch or cellulose using microorganisms such as Saccharomyces cerevisiae. The process includes the hydrolysis of starch to glucose, followed by the enzymatic conversion of glucose to trehalose. The final product is then purified and crystallized to obtain D-Trehalose dihydrate .

Chemical Reactions Analysis

Types of Reactions: D-Trehalose dihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis of D-Trehalose dihydrate yields two molecules of glucose.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize D-Trehalose dihydrate to produce gluconic acid.

    Glycosylation: D-Trehalose dihydrate can participate in glycosylation reactions to form glycosides.

Major Products:

Scientific Research Applications

D-Trehalose dihydrate has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

D-Trehalose dihydrate exerts its effects through several mechanisms:

    Osmoprotection: Acts as an osmolyte, protecting cells from osmotic stress by stabilizing proteins and cellular membranes.

    Chemical Chaperone: Prevents protein denaturation and aggregation by stabilizing protein structures.

    Free Radical Scavenger: Reduces oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

    Sucrose: Another disaccharide composed of glucose and fructose. Unlike D-Trehalose dihydrate, sucrose is a reducing sugar.

    Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond. It is less stable under stress conditions compared to D-Trehalose dihydrate.

    Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.

Uniqueness: D-Trehalose dihydrate is unique due to its non-reducing nature and its exceptional ability to protect biological structures under extreme conditions. Its stability and protective properties make it superior to other disaccharides in various applications.

Biological Activity

Nitro-PAPS disodium salt, chemically known as 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate, is a synthetic compound primarily utilized in analytical chemistry as a colorimetric reagent. Its vibrant color change upon binding to metal ions facilitates the detection and quantification of trace metals in biological and environmental samples. This article explores the biological activity of Nitro-PAPS, focusing on its interaction with metal ions, applications in clinical diagnostics, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₄O₅S₂Na₂
  • CAS Number : 143205-66-7
  • Solubility : Water-soluble, suitable for use in various pH ranges (3.0 - 8.0) .

Nitro-PAPS exhibits notable biological activity through its ability to selectively bind metal ions such as zinc (Zn), copper (Cu), iron (Fe), nickel (Ni), and cobalt (Co). The binding mechanism involves the formation of stable complexes that can be quantitatively measured by colorimetric changes. This selectivity is particularly significant in clinical diagnostics where accurate measurement of serum metal levels is crucial.

Key Findings on Metal Ion Binding

  • Zinc Detection : Nitro-PAPS has been effectively used to demask zinc ions from interfering complexes in serum samples, allowing for accurate quantification. The method utilizes chloral hydrate to preferentially release zinc ions for analysis .
  • Iron Detection : Nitro-PAPS forms a water-soluble complex with Fe(II), detectable at a wavelength of 582 nm, making it suitable for determining iron levels in biological fluids .
  • Simultaneous Detection : Studies have demonstrated that Nitro-PAPS can differentiate between competing metal ions by adjusting experimental conditions, such as pH and the presence of complexing agents .

Applications in Clinical Diagnostics

The ability of Nitro-PAPS to selectively interact with metal ions has led to its application in various diagnostic assays:

  • Zinc Assays : A direct colorimetric assay using Nitro-PAPS allows for the measurement of zinc levels in serum with high sensitivity and precision. The assay shows a correlation with atomic absorption spectrometry, indicating its reliability .
  • Iron Measurement : Nitro-PAPS is also utilized for the determination of Fe(II) levels in serum, which is critical for diagnosing conditions related to iron deficiency or overload .

Case Study 1: Zinc Measurement in Serum

A study published in Clinical Chemistry demonstrated the effectiveness of Nitro-PAPS in measuring zinc levels in serum samples. Using microwell plates reduced sample sizes while maintaining sensitivity and precision. The assay showed a within-run coefficient of variation (CV) ranging from 1.6% to 2.3%, indicating high reproducibility .

Case Study 2: Iron Detection

Research conducted by Dojindo Laboratories highlighted the use of Nitro-PAPS for detecting micromolar levels of iron in serum. The study confirmed that Nitro-PAPS could form stable complexes with Fe(II), allowing for accurate measurements essential for clinical assessments .

Comparative Analysis of Metal Ion Detection Reagents

ReagentTarget Metal IonsSensitivityColor Change Detection
Nitro-PAPSZn, Cu, Fe, Ni, CoHighColorimetric
Other ReagentsVariesModerateColorimetric

Properties

IUPAC Name

disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNYDGHRNNUMAZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433302
Record name Nitro-paps
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115408-94-1
Record name Nitro-paps
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamic acid, N-[3-[3-hydroxy-4-[2-(5-nitro-2-pyridinyl)diazenyl]phenyl]propyl]-N-propyl-, sodium salt (1:2)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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